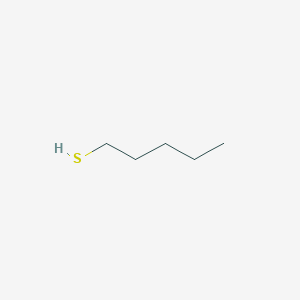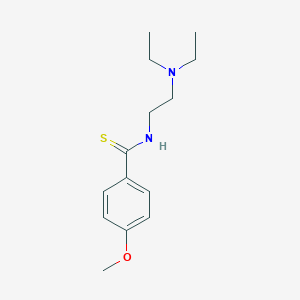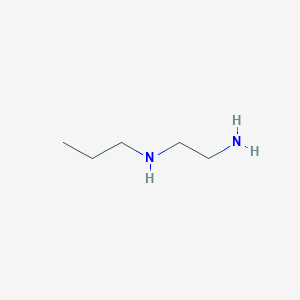
N-Propylethylenediamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ethylenediamine derivatives is highlighted in several papers. For instance, chiral N-acylethylenediamines are synthesized from commercially available materials and used as ligands for catalytic asymmetric reactions . A solid-phase synthesis method for chiral N-acylethylenediamine ligands is also developed, offering a convenient route to these compounds without the need for extensive purification . Additionally, a C3-symmetric hexamine based on triphenylene and ortho-phenylenediamine skeletons is synthesized and used to create multinuclear alkali metal complexes .
Molecular Structure Analysis
The molecular structures of ethylenediamine derivatives are crucial for their function. For example, the crystal structure of N,N'-Diphenylethylenediamine shows a network formed by N—H⋯π and C—H⋯π interactions, which is significant for understanding intermolecular interactions . The zinc complex with N-octylethylenediamine exhibits an octahedral molecular structure with trans nitrato groups and transoid octyl chains, which is important for its aggregation behavior in solution .
Chemical Reactions Analysis
Ethylenediamine derivatives participate in various chemical reactions. The chiral N-acylethylenediamines are used as ligands in the catalytic asymmetric addition of alkylzinc reagents to aldehydes, resulting in high enantioselectivity . The hexalithium salt of a fully deprotonated hexamine ligand reacts with group 14 element halides to yield tris(N-heterocyclic tetrylenes) . Furthermore, the synthesis of aryleneethynylene molecular wires involves iterative Pd-mediated Sonogashira coupling, demonstrating the reactivity of ethylenediamine derivatives in the construction of complex molecular architectures .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethylenediamine derivatives are influenced by their molecular structure. The phenoxyketimine titanium complexes, for example, exhibit living polymerization behavior and produce isotactic polypropylene, indicating the impact of ligand structure on polymer properties . The study of N,N'-Diphenylethylenediamine's crystal structure provides insights into the solid-state properties of these compounds . The aggregation behavior of the zinc complex with N-octylethylenediamine in wet chloroform and benzene solutions is investigated using 1H NMR self-diffusions, revealing the solvation dynamics of these complexes .
Wissenschaftliche Forschungsanwendungen
Surface Modification and Catalysis : N-Propylethylenediamine has been used in the modification of silica surfaces for catalysis and adsorption applications. For example, it has been anchored on silica in acid medium using sol−gel methodology to create pendant groups covalently bonded to the inorganic support, which showed great stability in aqueous medium (Cestari & Airoldi, 1997).
Biological and Medical Applications : N-Propylethylenediamine derivatives have been explored in biological applications, such as in the synthesis of radiolabeled biotin derivatives for binding to avidin, a biotin-binding protein. These derivatives have shown potential as sensitive tracers in quantitative studies involving avidin (Garlick & Giese, 1988).
Adsorption and Chelation : The compound has also been involved in the study of adsorption of divalent cations like Co2+, Ni2+, Cu2+, and Zn2+ from solutions. Modified surfaces with N-Propylethylenediamine groups have demonstrated effective adsorption characteristics, conforming to the Langmuir model (Espínola et al., 1992).
Organic Chemistry and Synthesis : In organic chemistry, N-Propylethylenediamine has been used as a ligand in metal-catalyzed reactions. For instance, it has been involved in reactions such as the intramolecular dealkylation of chelating diamines with Ru(II) complexes, demonstrating its utility in the synthesis of complex organic compounds (Morilla et al., 2002).
Chiral Synthesis and Asymmetric Catalysis : N-Propylethylenediamine derivatives have been utilized in chiral synthesis, particularly in the catalytic asymmetric addition of alkylzinc reagents to aldehydes. This application highlights its role in creating enantioselective catalysts for organic reactions (Sprout & Seto, 2003).
Analytical Chemistry : It has been used in analytical chemistry for the determination of pesticide residues in herbal products, illustrating its role in enhancing the precision and accuracy of analytical methods (Ma Lin-k, 2014).
Surfactants and Chelating Agents : N-Propylethylenediamine-based compounds have been synthesized as surfactants with chelating properties. These compounds demonstrate potential in various applications due to their ability to interact with metal ions and their surfactant properties (El-Sukkary et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
N'-propylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-2-4-7-5-3-6/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNHVUGPXZUTRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059400 | |
| Record name | 1,2-Ethanediamine, N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propylethylenediamine | |
CAS RN |
111-39-7 | |
| Record name | N-Propylethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propylethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Propylethylenediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanediamine, N1-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Ethanediamine, N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-propylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PROPYLETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27PM61K8YH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



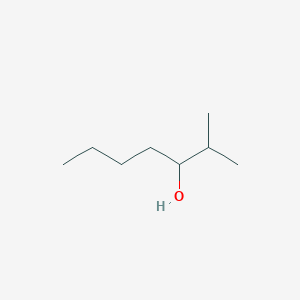

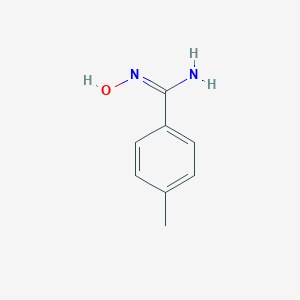
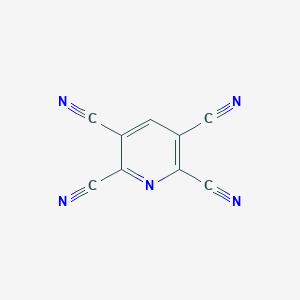
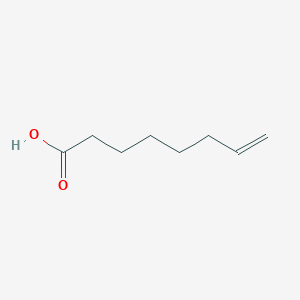
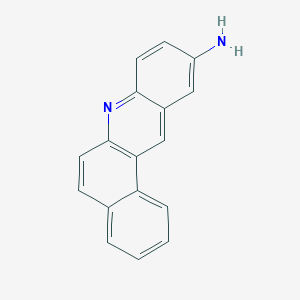
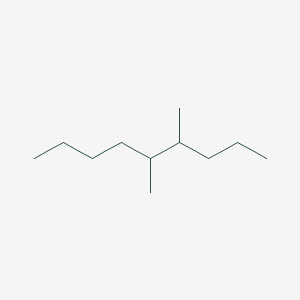
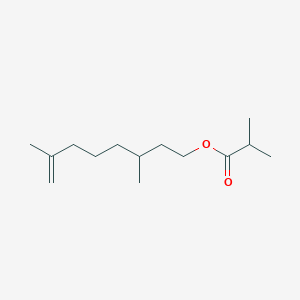
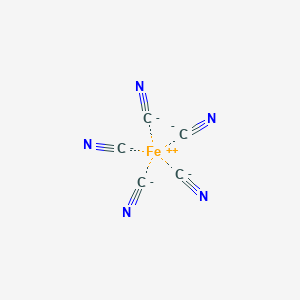

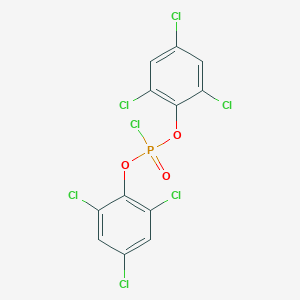
![[4-(5-Butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate](/img/structure/B94125.png)
